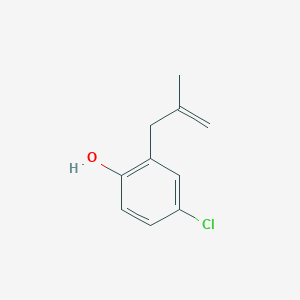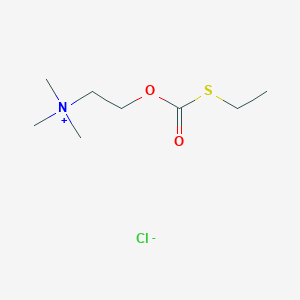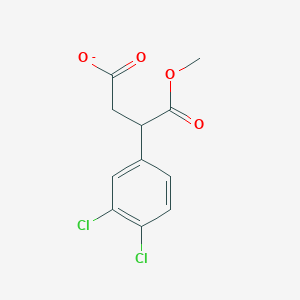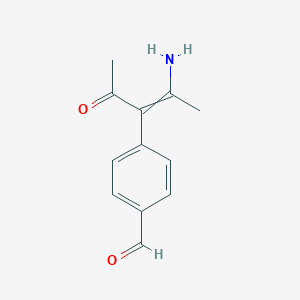
4-(2-Amino-4-oxopent-2-en-3-yl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Amino-4-oxopent-2-en-3-yl)benzaldehyde is an organic compound with a complex structure that includes both an amino group and an aldehyde group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-4-oxopent-2-en-3-yl)benzaldehyde typically involves the condensation of acetylacetone with 4-aminobenzaldehyde in the presence of a catalyst such as formic acid. The reaction is carried out in methanol, and the product is obtained through crystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale crystallization techniques to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Amino-4-oxopent-2-en-3-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions involving the amino group.
Major Products
Oxidation: 4-(2-Amino-4-oxopent-2-en-3-yl)benzoic acid.
Reduction: 4-(2-Amino-4-oxopent-2-en-3-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
4-(2-Amino-4-oxopent-2-en-3-yl)benzaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(2-Amino-4-oxopent-2-en-3-yl)benzaldehyde involves its interaction with specific molecular targets. For example, it can act as an inhibitor of enzymes such as PI3 kinase, which plays a crucial role in signal transduction pathways . The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its activity and affecting downstream signaling processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-Oxopent-2-en-2-ylamino)benzenesulfonamide
- 4-(4-Oxopent-2-en-2-ylamino)benzonitrile
- 4-(4-Oxopent-2-en-2-ylamino)-1,2,4-triazol-1-ium-5-thiol-ate
Uniqueness
4-(2-Amino-4-oxopent-2-en-3-yl)benzaldehyde is unique due to its combination of functional groups, which provides a versatile platform for various chemical reactions and applications. Its ability to act as both a nucleophile and an electrophile makes it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
630392-26-6 |
|---|---|
Molekularformel |
C12H13NO2 |
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
4-(2-amino-4-oxopent-2-en-3-yl)benzaldehyde |
InChI |
InChI=1S/C12H13NO2/c1-8(13)12(9(2)15)11-5-3-10(7-14)4-6-11/h3-7H,13H2,1-2H3 |
InChI-Schlüssel |
LZPJPXMTSBDIGS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C(C1=CC=C(C=C1)C=O)C(=O)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9,10-Anthracenedione, 2-[[4-(dodecyloxy)phenyl]azo]-](/img/structure/B12573598.png)

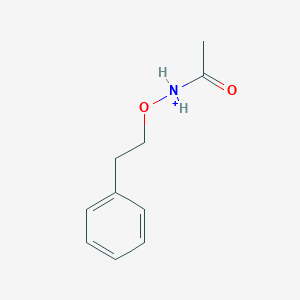

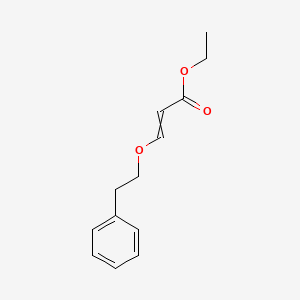
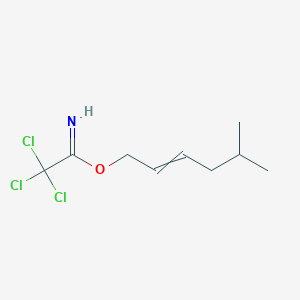

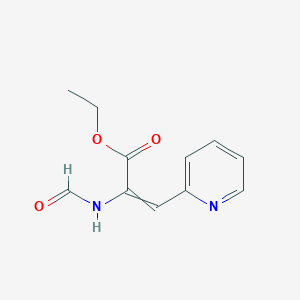
![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-chlorobenzyl)amine](/img/structure/B12573646.png)

